2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid, also known as (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid, is a compound that combines an amino acid structure with a tetrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various chemical reactions, often involving the formation of the tetrazole ring followed by its attachment to an amino acid backbone. The tetrazole ring is notable for its pharmacological properties, making this compound a candidate for further research in therapeutic applications.
The compound falls under the classification of amino acids and heterocyclic compounds, specifically those containing a tetrazole ring. It is categorized as a tetrazole derivative, which is recognized for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
The synthesis of 2-(4-(1H-tetrazol-5-yl)phenyl)-2-aminopropanoic acid typically involves the following methods:
A common synthetic route includes:
The molecular formula of 2-(4-(1H-tetrazol-5-yl)phenyl)-2-aminopropanoic acid is , with a molecular weight of 233.23 g/mol. Its structure features:
The compound can undergo various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes of these reactions depend on specific conditions such as temperature and solvent choice .
The mechanism by which 2-(4-(1H-tetrazol-5-yl)phenyl)-2-aminopropanoic acid exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors. The structural similarity of the tetrazole ring to certain biological molecules allows it to bind effectively at active sites, potentially modulating biochemical pathways involved in inflammation or microbial resistance .
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents like ethanol and water due to its carboxylic acid functional group.
Key chemical properties include:
Relevant analyses indicate that the compound maintains stability under physiological conditions, which is advantageous for therapeutic use .
The applications of 2-(4-(1H-tetrazol-5-yl)phenyl)-2-aminopropanoic acid are diverse:
The synthesis of 2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid relies heavily on strategic cycloaddition chemistry and functional group manipulations. A prominent approach involves the Diels-Alder reaction of 3-(1H-tetrazol-5-yl)-nitrosoalkenes with electron-rich dienophiles. This method constructs the tetrazole-linked 1,2-oxazine scaffold, which undergoes reductive cleavage to yield 5-(1-aminoalkyl)-1H-tetrazole derivatives—key precursors to target amino acid hybrids [1]. Alternatively, the multicomponent condensation of aromatic aldehydes, malononitrile, and sodium azide generates acrylonitrile-tetrazole intermediates. Subsequent hydrolysis and decarboxylation steps enable conversion to the desired α-amino acid moiety [4].
A more direct route employs the [3+2] cycloaddition between 4-cyanophenylalanine derivatives and sodium azide. This reaction suffers from harsh conditions (e.g., high temperatures >100°C, prolonged reaction times >24h) and low regioselectivity, often yielding mixtures of 1H- and 2H-tetrazole isomers. Catalyst-free implementations exhibit limited functional group tolerance, particularly with electron-deficient aryl nitriles [3] [6].
Table 1: Traditional Synthetic Methods for Tetrazole-Amino Acid Hybrids
| Method | Key Starting Materials | Conditions | Limitations |
|---|---|---|---|
| Diels-Alder/Nitrosoalkene | Bromooxime precursors | Mild base (Na₂CO₃), 0-25°C | Multi-step; requires deprotection |
| Multicomponent Condensation | Aldehydes, malononitrile, NaN₃ | Solvent/catalyst-dependent | Competitive Knoevenagel side reactions |
| [3+2] Cycloaddition | 4-Cyanophenylalanine, NaN₃ | 100-120°C, DMF or water | Low regioselectivity; long reaction times |
Green synthetic advancements focus on solvent reduction and energy-efficient catalysis. Solvent-free fusion techniques enable one-pot assembly of 3-aryl-2-(1H-tetrazol-5-yl)acrylonitriles from aldehydes, malononitrile, and sodium azide. This approach achieves near-quantitative yields (98%) within 10-15 minutes, eliminating toxic solvents and minimizing purification needs [4]. For hydrolytically sensitive intermediates, aqueous micellar catalysis provides a viable alternative. Zinc oxide or cobalt ferrite nanoparticles in water facilitate tetrazole cyclization at 60°C, enhancing reaction homogeneity and reducing energy input [4] [6].
Atom economy is improved via in situ diazotization-cyclization cascades. Silver-catalyzed [3+2] cycloadditions of diazoacetates with aryl diazonium salts construct 5-carboxymethyltetrazoles at 0°C in tetrahydrofuran/N,N-dimethylformamide mixtures. This method bypasses isolation of hazardous intermediates and achieves 89% yield with 4:1 regioselectivity for the 1,5-disubstituted isomer [9]. Catalyst recyclability is exemplified by magnetic Co–Ni/Fe₃O₄@mesoporous silica hollow spheres, reused over 7 cycles without significant activity loss (<5% yield reduction) [6].
Regiocontrol in tetrazole formation is critical for 2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid synthesis. Silver-based catalysts enable precise [3+2] cyclizations between diazo compounds and aryl diazonium salts. AgOAc (5 mol%) with Na₂CO₃ in tetrahydrofuran/N,N-dimethylformamide (20:1) at 0°C promotes cycloaddition of ethyl diazoacetate and p-carboxybenzenediazonium salt, yielding 5-(4-carboxyphenyl)-1H-tetrazole-5-carboxylate with 92% regioselectivity for the 1,5-isomer [9]. The mechanism involves silver-assisted diazo activation and suprafacial dipolar addition.
Bimetallic nanocatalysts address limitations of homogeneous systems. Co–Ni/Fe₃O₄@mesoporous silica hollow spheres exhibit synergistic effects: nickel activates sodium azide via Lewis acid interactions, while cobalt facilitates nitrile polarization. This system achieves 98% yield for 5-(4-cyanophenyl)tetrazole within 8 minutes at 80°C in dimethylformamide, with >20:1 regioselectivity [6]. Magnetic separation simplifies catalyst recovery, reducing metal leaching to <0.5 ppm per cycle.
Table 2: Catalytic Performance in Regioselective Tetrazole Synthesis
| Catalyst System | Reaction Scope | Temp/Time | 1,5-/2H-Regioisomer Ratio | Yield (%) |
|---|---|---|---|---|
| AgOAc/Na₂CO₃ | Aryl diazonium + N₂CHCO₂Et | 0°C, 12h | 4:1 | 75–92 |
| Co–Ni/Fe₃O₄@SiO₂ (Hollow) | Aromatic nitriles + NaN₃ | 80°C, 8–44 min | >20:1 | 89–98 |
| ZnFe₂O₄ Nanoparticles | Aliphatic nitriles + NaN₃ | 100°C, 2h | 3:1 | 70–85 |
The biphenyl core of 2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid is a strategic target for bioisosteric modification. Biphenyl optimization focuses on ortho-fluorination to enhance metabolic stability and π-stacking interactions. 3′,5′-Bis(trifluoromethyl)biphenyl analogs exhibit 20-fold improved angiotensin II receptor binding affinity compared to non-fluorinated derivatives, attributed to fluorine-induced dipole reinforcement and lipophilicity modulation (clogP reduced by 1.2 units) [5] [7].
Heteroaromatic replacements offer conformational diversification. Replacing the distal phenyl with pyridyl or thienyl groups alters electronic distribution and hydrogen-bonding capacity. Crucially, 4-(1H-tetrazol-5-yl)pyridin-2-yl analogs demonstrate superior anticancer activity (IC₅₀ = 56.4 nM against K-562 leukemia) versus biphenyltetrazoles (IC₅₀ > 200 nM), attributed to enhanced dipole interactions and improved cellular uptake [10]. Conversely, thiazole-based tetrazole hybrids exhibit reduced in vitro potency due to decreased planarity and disrupted π-stacking.
Steric and electronic effects govern analog performance:
CAS No.: 10477-99-3
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: